Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation primarily via cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP1A2, and CYP1B1. These enzymes catalyze the conversion of BaP to the highly mutagenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) through a two-step oxidation process. Initially, CYP enzymes oxidize BaP to benzo[a]pyrene-7,8-epoxide, which is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to form benzo[a]pyrene-7,8-dihydrodiol. A final CYP-mediated epoxidation yields BPDE isomers, with (+)-anti-BPDE identified as the predominant carcinogenic species [2] [3].
The efficiency of this bioactivation is modulated by cellular context and inducers. For instance, β-naphthoflavone (BNF) pretreatment in rat models elevates hepatic CYP1A1/2 activity by 12- to 15-fold, correlating with a 3.5-fold increase in BaP-DNA adduct formation in the small intestine [2]. Similarly, phytochemicals like 5,7-dimethoxyflavone inhibit CYP1A activity in rainbow trout hepatocytes by 70–95%, reducing DNA adduct formation by 50–80% [3].
Table 1: Key CYP Isoforms in BaP Bioactivation
Isoform | Primary Tissue Expression | Role in BaP Activation | Inducers/Inhibitors |
---|---|---|---|
CYP1A1 | Lung, liver, intestine | Converts BaP to 7,8-epoxide and BPDE | Induced by BNF; inhibited by allyl sulfides (DADS, DATS) |
CYP1A2 | Liver | Minor activation role; contributes to hepatic adduct formation | Induced by BaP itself via AHR activation |
CYP1B1 | Extrahepatic tissues | Oxidizes BaP-7,8-dihydrodiol to BPDE | Suppressed by resveratrol |
BPDE enantiomers exhibit distinct mutagenic potentials due to stereoselective DNA adduction. The (+)-anti-BPDE isomer preferentially forms N²-adducts at guanine residues, with four diastereomeric adducts possible: (+)-trans, (−)-trans, (+)-cis, and (−)-cis configurations. Studies of p53 gene sequences reveal that (+)-trans-N²-BPDE-dG constitutes 70.9–92.9% of total adducts at lung cancer mutational hotspots (codons 157, 248, 273), while minor isomers (e.g., (+)-cis) account for ≤8.3% [4] [6].
DNA sequence context profoundly influences stereoselectivity. Methylated CpG islands enhance adduct yields by 2- to 5-fold due to hydrophobic interactions between BPDE and 5-methylcytosine. In codon 273 of p53 (5'-CGG-3'), (+)-trans-adduct formation is 3.2-fold higher than in non-methylated sequences, directly correlating with G→T transversion mutation frequencies in smokers [4] [6].
Table 2: Distribution of BPDE-dG Diastereomers in p53 Gene Hotspots
Diastereomer | Relative Abundance (%) | Mutagenic Potential | Primary Codon Sites |
---|---|---|---|
(+)-trans-N²-BPDE-dG | 70.9–92.9 | High (blocks replication) | Codons 157, 248, 273 |
(−)-trans-N²-BPDE-dG | 5.6–16.7 | Moderate | Codon 245 |
(−)-cis-N²-BPDE-dG | 2.1–8.5 | Low | Flanking sequences |
(+)-cis-N²-BPDE-dG | 0.5–8.3 | Very low | Non-hotspot regions |
Guanine residues in DNA are targeted by BaP metabolites at both N2 and N7 positions, but with divergent stability and mutagenic consequences:
Structural studies confirm that N2 adduction minimally distorts the DNA helix, allowing evasion of repair mechanisms. In contrast, N7 adducts induce abasic sites that trigger error-prone translesion synthesis [1] [9].
While BPDE pathways dominate BaP activation, CYP peroxidase activity generates BaP radical cations that form distinct adducts. 6-Methylbenzo[a]pyrene undergoes oxidation to 6-hydroxymethyl-BaP, which is esterified to highly genotoxic sulfate esters. These metabolites react with DNA to form N²-(benzo[a]pyren-6-ylmethyl)-2'-deoxyguanosine (BPM-dG) adducts [1]. BPM-dG constitutes >80% of hepatic DNA adducts in mice exposed to 6-sulfooxymethyl-BaP and is structurally distinct from BPDE-dG adducts [1] [5].
Detection methods for these adducts include α-hemolysin nanopore translocation, where BPM-dG adducts in oligonucleotides produce unique multi-level current blockades during electrophoresis. This technique discriminates BPM-dG from BPDE-dG without DNA digestion, preserving sequence context information [5].
Table 3: Characteristics of Major BaP-Guanine Adducts
Adduct Type | Formation Pathway | Chemical Stability | Detection Methods | Biological Impact |
---|---|---|---|---|
N²-BPDE-dG (e.g., (+)-trans) | CYP/mEH-mediated diol epoxide | High (persistent) | HPLC-ESI-MS/MS, ³²P-postlabeling | Replication blocks, G→T transversions |
BPM-dG | Radical cation methylation | Moderate | α-Hemolysin nanopore, fluorescence | Frameshift mutations |
N7-BaP-guanine | One-electron oxidation | Low (depurinates) | Urine analysis (HPLC/FLN) | Abasic sites, error-prone repair |
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